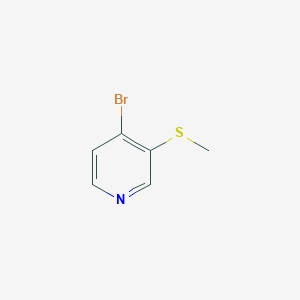
4-Bromo-3-(methylsulfanyl)pyridine
Overview
Description
“4-Bromo-3-(methylsulfanyl)pyridine” is a chemical compound with the molecular formula C6H6BrNS . It is a derivative of pyridine, which is a six-membered heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-(methylsulfanyl)pyridine” consists of a pyridine ring substituted with a bromine atom and a methylsulfanyl group .Scientific Research Applications
Spin-Crossover and Crystallographic Phase Changes
A study by Cook et al. (2015) on iron(II) complexes demonstrated the significant role of 4-Bromo-3-(methylsulfanyl)pyridine in exploring spin-crossover phenomena and crystallographic phase changes. The research highlighted the compound's utility in understanding the interplay between spin states and structural transformations in molecular materials (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Synthesis of Novel Pyridine-Based Derivatives
Ahmad et al. (2017) developed a methodology for synthesizing novel pyridine derivatives via the Suzuki cross-coupling reaction. The study showcased the compound's versatility in forming pyridine-based structures with potential applications in liquid crystals and as antimicrobial agents, providing insights into the molecular design of functional materials (Ahmad et al., 2017).
Development of a Fluorescent Sensor
Hagimori et al. (2011) developed a small molecular weight fluorescent probe for detecting Zn(2+) ions, based on the pyridine-pyridone skeleton incorporating 4-Bromo-3-(methylsulfanyl)pyridine. This research highlights the compound's application in developing sensitive and selective sensors for metal ions, contributing to analytical chemistry and environmental monitoring (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011).
Green Chemistry Applications
Gilbile et al. (2017) discussed the synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, highlighting a green chemistry approach involving 4-Bromo-3-(methylsulfanyl)pyridine. This study emphasizes the compound's role in promoting sustainable and environmentally friendly chemical processes (Gilbile, Bhavani, & Vyas, 2017).
Antimicrobial Activity of Pyridine Derivatives
Bogdanowicz et al. (2013) explored the antimicrobial activity of novel 4-Pyrrolidin-3-cyanopyridine derivatives, utilizing 4-Bromo-3-(methylsulfanyl)pyridine as a substrate. This research opens up possibilities for the compound's application in developing new antimicrobial agents to combat resistant strains of bacteria (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Future Directions
properties
IUPAC Name |
4-bromo-3-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPKHJAEZMLISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(methylsulfanyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



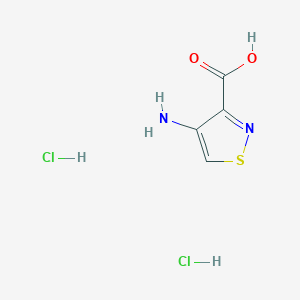

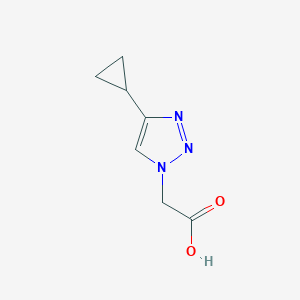
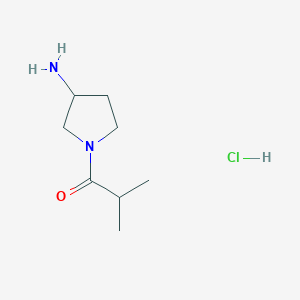
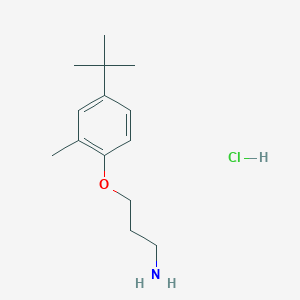
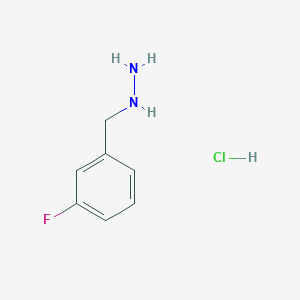
![3-[3-(Methylcarbamoyl)phenyl]propanoic acid](/img/structure/B1378272.png)
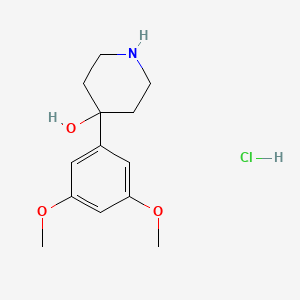

amine](/img/structure/B1378277.png)

![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)

